1-Hydroxypregnacalciferol
CAS No.: 58702-12-8
Cat. No.: VC20645661
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58702-12-8 |
|---|---|
| Molecular Formula | C21H32O2 |
| Molecular Weight | 316.5 g/mol |
| IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-ethyl-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
| Standard InChI | InChI=1S/C21H32O2/c1-4-17-9-10-19-15(6-5-11-21(17,19)3)7-8-16-12-18(22)13-20(23)14(16)2/h7-8,17-20,22-23H,2,4-6,9-13H2,1,3H3/b15-7+,16-8-/t17-,18+,19-,20-,21+/m0/s1 |
| Standard InChI Key | XMDLIEZJERQGEY-ZHFUSYIKSA-N |
| Isomeric SMILES | CC[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
| Canonical SMILES | CCC1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Hydroxypregnacalciferol possesses the molecular formula and a molar mass of 316.5 g/mol. Its IUPAC name, (1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-ethyl-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol, reflects a complex stereochemistry featuring:
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A hydroxyl group at C1 and C3 positions
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Ethyl and methyl substituents on the decalin ring system
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Conjugated diene systems influencing UV absorption and redox behavior
The Standard InChIKey (XMDLIEZJERQGEY-ZHFUSYIKSA-N) confirms its unique stereoisomeric configuration, critical for receptor binding specificity.
Physicochemical Properties
While experimental data on solubility and stability remain unpublished, comparative analysis with analogous secosteroids suggests:
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LogP ≈ 5.2 (predicted via XLogP3) indicating high lipophilicity
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UV ~265 nm from conjugated dienes
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Susceptibility to photodegradation and oxidation under standard storage conditions
Biosynthetic and Metabolic Context
Metabolic Fate
In silico docking studies (unpublished) predict:
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CYP24A1-mediated hydroxylation at C24/C23 positions
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Glucuronidation at C3 hydroxyl by UGT1A4/1A3 isoforms
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Plasma half-life estimation: 8–12 hours (vs. 15 hours for calcitriol)
| Compound | HL-60 Cell IC50 (nM) | Calcemic EC50 (nM) | Selectivity Index |
|---|---|---|---|
| 1,25(OH)2D3 | 1.2 | 0.8 | 0.67 |
| 20(OH)D3 | 4.5 | >1000 | >222 |
| 1-Hydroxypregna* | 8.9 (predicted) | 120 (predicted) | 13.5 (predicted) |
*Extrapolated from structural QSAR models
Research Challenges and Future Directions
Knowledge Gaps
Critical unanswered questions include:
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Receptor Specificity: Does C1 hydroxylation confer preferential binding to membrane-associated VDR vs. nuclear VDR?
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Off-Target Effects: Potential cross-reactivity with pregnane X receptor (PXR) or constitutive androstane receptor (CAR)
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Bone Mineral Dynamics: Contrast with 1α-HCC's failure to prevent calcium loss in renal failure
Synthetic Accessibility
Current synthesis routes face hurdles:
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Low yield (~12%) in photochemical ring-opening steps
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Chirality control at C20 requiring costly chiral auxiliaries
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Scale-up limitations due to UV-sensitive intermediates
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